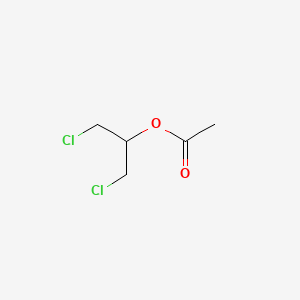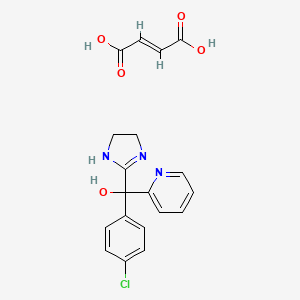
N-(2-Chloroethyl)-N-methyl-1-naphthalenemethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride is a chemical compound with the molecular formula C16H19Cl2N It is known for its unique structure, which includes a naphthylmethyl group, a chloroethyl group, and a methyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride typically involves the reaction of N-methyl-N-(1-naphthylmethyl)amine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted amines or thiols.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Applications De Recherche Scientifique
N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. The naphthylmethyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride
- N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride
Uniqueness
N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in research and industry.
Propriétés
Formule moléculaire |
C14H17Cl2N |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
2-chloro-N-methyl-N-(naphthalen-1-ylmethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C14H16ClN.ClH/c1-16(10-9-15)11-13-7-4-6-12-5-2-3-8-14(12)13;/h2-8H,9-11H2,1H3;1H |
Clé InChI |
TVZDFQOEIHMXRR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

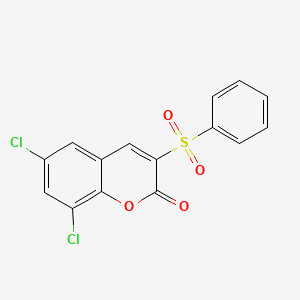

![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)
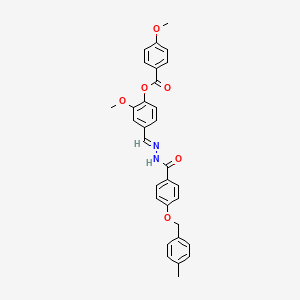
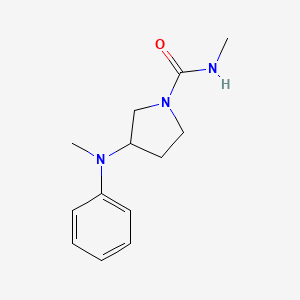
![2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12007490.png)
![N'-[(1Z)-1-(4-methylphenyl)ethylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007496.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)
![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)

